

# Application Note: Mass Spectrometry Fragmentation Analysis of Dihydroajugapitin

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## Compound of Interest

Compound Name: *Dihydroajugapitin*

Cat. No.: *B1151044*

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## Introduction

**Dihydroajugapitin** is a neo-clerodane diterpenoid, a class of natural products known for their diverse and potent biological activities. Found in plants of the *Ajuga* genus, these compounds are of significant interest in phytochemical research and drug discovery. Understanding the mass spectrometric behavior of **Dihydroajugapitin** is crucial for its rapid identification and structural elucidation in complex plant extracts and for its characterization in metabolic studies. This application note provides a detailed protocol for the analysis of **Dihydroajugapitin** using Liquid Chromatography-Mass Spectrometry (LC-MS) and outlines its predicted fragmentation pattern based on the established fragmentation of structurally related neo-clerodane diterpenoids.

## Physicochemical Properties of Dihydroajugapitin

Property	Value	Reference
Molecular Formula	C <sub>29</sub> H <sub>44</sub> O <sub>10</sub>	[1]
Molecular Weight	552.7 g/mol	[1]
Exact Mass	552.29344760 Da	[1]
IUPAC Name	[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate	[1]

## Experimental Protocol: LC-MS/MS Analysis of Dihydroajugapitin

This protocol describes a general method for the analysis of **Dihydroajugapitin** using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.

### 1. Sample Preparation:

- Plant Material Extraction:
  - Air-dry and powder the plant material (e.g., *Ajuga bracteosa*).
  - Extract the powdered material with methanol or ethanol at room temperature.
  - Concentrate the extract under reduced pressure to yield a crude residue.
- Sample for Analysis:

- Dissolve a known amount of the crude extract or a purified sample of **Dihydroajugapitin** in a suitable solvent (e.g., methanol, acetonitrile).
- Filter the solution through a 0.22 µm syringe filter prior to injection.

## 2. Liquid Chromatography:

- HPLC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
  - 0-2 min: 5% B
  - 2-20 min: 5-95% B
  - 20-25 min: 95% B
  - 25-25.1 min: 95-5% B
  - 25.1-30 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

## 3. Mass Spectrometry:

- Ion Source: Electrospray Ionization (ESI).
- Polarity: Positive ion mode.

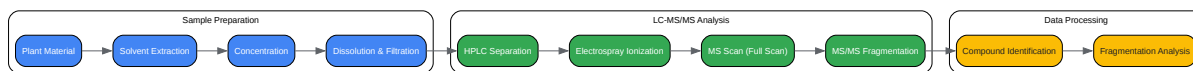
- Scan Range: m/z 100-1000.
- Source Parameters:
  - Capillary Voltage: 3.5 kV
  - Cone Voltage: 30 V
  - Source Temperature: 120 °C
  - Desolvation Temperature: 350 °C
  - Cone Gas Flow: 50 L/h
  - Desolvation Gas Flow: 600 L/h
- MS/MS Analysis:
  - Select the  $[M+H]^+$  ion of **Dihydroajugapitin** (m/z 553.29) as the precursor ion.
  - Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
  - Acquire product ion spectra.

## Proposed Mass Spectrometry Fragmentation Pattern of Dihydroajugapitin

Due to the lack of publicly available mass spectral data for **Dihydroajugapitin**, the following fragmentation pattern is proposed based on the analysis of other neo-clerodane diterpenoids bearing ester functionalities. The fragmentation is expected to proceed via the neutral loss of its ester side chains and other small molecules.

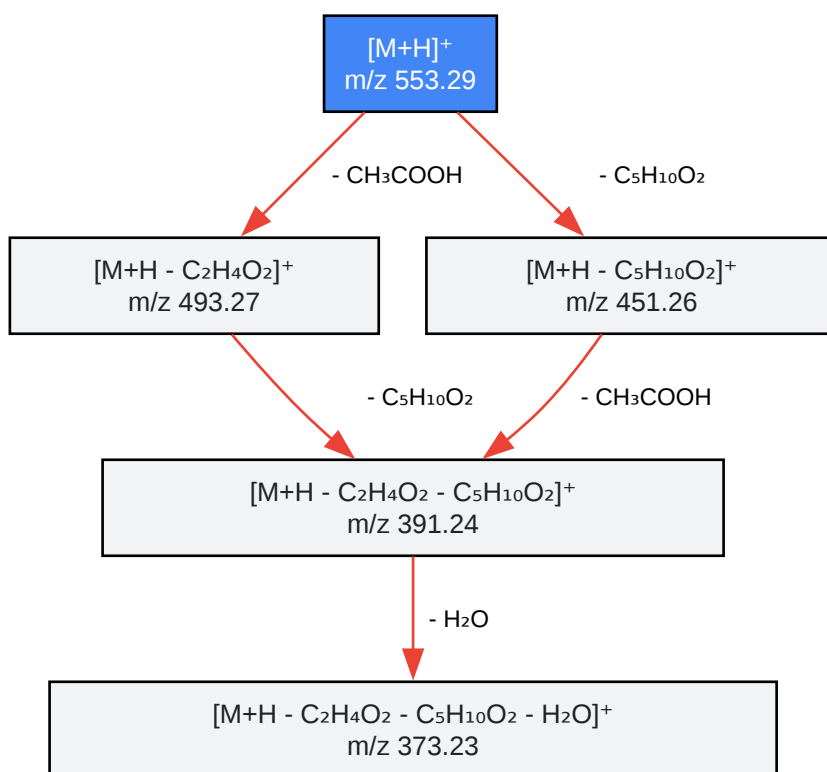
Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Neutral Loss	Proposed Lost Fragment
553.29 ([M+H] <sup>+</sup> )	493.27	60.02	Acetic Acid (CH <sub>3</sub> COOH)
553.29 ([M+H] <sup>+</sup> )	451.26	102.07	2-methylbutanoic acid (C <sub>5</sub> H <sub>10</sub> O <sub>2</sub> )
493.27	391.24	102.07	2-methylbutanoic acid (C <sub>5</sub> H <sub>10</sub> O <sub>2</sub> )
451.26	391.24	60.02	Acetic Acid (CH <sub>3</sub> COOH)
391.24	373.23	18.01	Water (H <sub>2</sub> O)

## Visualizations



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Caption: Experimental workflow for the LC-MS/MS analysis of **Dihydroajugapitin**.



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Caption: Proposed fragmentation pathway for **Dihydroajugapitin** in positive ion ESI-MS/MS.

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## References

- 1. Dihydroajugapitin | C<sub>29</sub>H<sub>44</sub>O<sub>10</sub> | CID 76326839 - PubChem [pubchem.ncbi.nlm.nih.gov]
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